molecular formula C15H14N4O2S B7519492 Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone

Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone

Cat. No. B7519492
M. Wt: 314.4 g/mol
InChI Key: TVPOEWVAVIRQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone, also known as THPPF, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. By blocking the activity of mGluR7, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone can modulate the release of various neurotransmitters, including glutamate and GABA, which are involved in various neurological processes, including learning and memory, anxiety, and depression.
Biochemical and Physiological Effects:
Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the potential for the development of new drugs targeting mGluR7. However, further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone is its selectivity for mGluR7, which allows for the modulation of specific neurological processes without affecting other neurotransmitter systems. However, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

Several future directions for Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone research include the development of more potent analogs, the investigation of its potential use in the treatment of various neurological disorders, and the elucidation of its mechanisms of action. Additionally, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone may have potential applications in drug discovery as a lead compound for the development of new drugs targeting mGluR7.

Synthesis Methods

Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of furan-3-carboxylic acid with 2-aminothiophene-3-carboxylic acid, followed by the reaction of the resulting compound with piperazine and 4-chlorobenzaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has been used as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in various neurological disorders, including anxiety, depression, and schizophrenia. In cancer research, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Finally, Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone has been used in drug discovery as a lead compound for the development of new drugs targeting mGluR7.

properties

IUPAC Name

furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-15(11-1-7-21-9-11)19-5-3-18(4-6-19)14-13-12(2-8-22-13)16-10-17-14/h1-2,7-10H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPOEWVAVIRQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2SC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.